Dimethyl 4-methylisophthalate
Description
Structural and Chemical Context of Dimethyl 4-Methylisophthalate
The foundation of this compound's utility and research interest lies in its distinct chemical architecture. As a member of the aromatic ester family, its properties are defined by the arrangement of its constituent atoms and functional groups.
This compound is systematically known by its IUPAC name, dimethyl 4-methylbenzene-1,3-dicarboxylate. chemsrc.com It is also referred to by other names such as 4-methylisophthalic acid dimethyl ester and 1,3-dimethyl 4-methylbenzene-1,3-dicarboxylate. echemi.com The compound is assigned the CAS number 23038-61-1. echemi.comchemicalbook.com
Isomerism plays a crucial role in defining the properties of aromatic dicarboxylates. This compound is an isomer of other methyl-substituted dimethyl phthalates, such as dimethyl 4-methylphthalate (a derivative of phthalic acid where the carboxyl groups are in the 1,2- positions on the benzene (B151609) ring). ontosight.ainih.gov The parent structure, isophthalic acid, is itself an isomer of phthalic acid (1,2-dicarboxylic acid) and terephthalic acid (1,4-dicarboxylic acid). Consequently, dimethyl isophthalate (B1238265) is an isomer of dimethyl phthalate (B1215562) (DMP) and dimethyl terephthalate (B1205515) (DMT). researchgate.net The positions of the ester groups on the benzene ring (ortho, meta, or para) significantly influence the molecule's shape, polarity, and how it packs in a solid state, which in turn affects its physical properties and reactivity.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | dimethyl 4-methylbenzene-1,3-dicarboxylate chemsrc.com |
| CAS Number | 23038-61-1 echemi.com |
| Molecular Formula | C11H12O4 echemi.com |
| Molecular Weight | 208.21 g/mol nih.gov |
| Density | 1.147 g/cm³ echemi.com |
| Boiling Point | 284.3 °C echemi.com |
| Flash Point | 136.8 °C echemi.com |
| InChIKey | MTDRWWFCMSDTBL-UHFFFAOYSA-N echemi.com |
This compound belongs to the broader class of compounds known as phthalate esters, which are diesters of phthalic acid and its isomers. ontosight.ai These compounds have been extensively studied, primarily due to their widespread use as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). ontosight.ai
Specifically, this compound is a derivative of isophthalic acid, placing it in the sub-category of isophthalate esters. echemi.com Isophthalate-based polymers are known for their thermal stability and chemical resistance. The starting material for the synthesis of dimethyl isophthalate is isophthalic acid. The synthesis of this compound involves the esterification of 4-methylisophthalic acid. chemsrc.com Scientific studies often compare the properties and environmental fate of different phthalate isomers, such as dimethyl phthalate (DMP), dimethyl isophthalate (DMI), and dimethyl terephthalate (DMT). researchgate.net
Overview of Research Significance and Academic Relevance
The academic relevance of this compound has evolved, from its role in fundamental polymer chemistry to its inclusion in modern environmental and recycling technologies.
Historically, research into phthalate esters, including isophthalates, was driven by the burgeoning polymer industry in the 20th century. Dimethyl isophthalate has been recognized for its application in the production of polyester (B1180765) resins and as a plasticizer. atamankimya.com
In the late 20th and early 21st centuries, as environmental awareness grew, the focus of research expanded to include the environmental fate and biodegradation of phthalate esters. researchgate.net Studies from this period began to investigate the microbial degradation of dimethyl phthalate and its isomers. oup.com Research demonstrated that various microorganisms, such as those from the genera Bacillus, Pseudomonas, and Rhodococcus, are capable of transforming these compounds. researchgate.netoup.com Early research into the biodegradation of dimethyl isophthalate (DMI) revealed that the initial step is the hydrolysis of one of the ester bonds to form mono-methyl isophthalate (MMI). researchgate.net For instance, studies showed that Rhodococcus rubber Sa could transform DMI to MMI, but the MMI would accumulate in the culture. researchgate.net This highlighted the complexity of the complete mineralization of these compounds in the environment and suggested that it often requires the cooperation of different microbial species. researchgate.netresearchgate.net
A significant emerging area of research involving isophthalates is in the chemical recycling of post-consumer PET (polyethylene terephthalate) waste. packagingconnections.com Depolymerization technologies aim to break down PET into its constituent monomers, dimethyl terephthalate (DMT) and monoethylene glycol (MEG), which can then be purified and used to produce new PET resin. packagingconnections.com In this context, dimethyl isophthalate (DMI) can be present as a secondary building block in the recycled monomer stream, particularly when the feedstock contains PET copolymers that include isophthalic acid to modify their properties. packagingconnections.com The presence and integration of DMI and other related molecules into the final polymer chains are subjects of ongoing investigation to ensure the quality and performance of the recycled materials. packagingconnections.com
Furthermore, the detailed biochemical pathways of phthalate ester degradation continue to be an active area of research. Studies have focused on identifying the specific enzymes (esterases) responsible for the hydrolysis of the ester bonds and the subsequent degradation of the aromatic ring. researchgate.net For example, research has demonstrated that the complete degradation of dimethyl isophthalate can require a consortium of bacteria, such as Klebsiella oxytoca Sc and Methylobacterium mesophilium Sr. researchgate.net In this synergistic relationship, K. oxytoca transforms DMI into mono-methyl isophthalate (MMI), and M. mesophilium further degrades MMI to isophthalic acid, which is then mineralized. researchgate.net Understanding these microbial processes is crucial for developing bioremediation strategies for environments contaminated with phthalate esters.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 4-methylbenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-4-5-8(10(12)14-2)6-9(7)11(13)15-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDRWWFCMSDTBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066849 | |
| Record name | Dimethyl 4-methylisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23038-61-1 | |
| Record name | 1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23038-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023038611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 4-methylisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 4-methylisophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for Dimethyl 4 Methylisophthalate
Established Synthetic Pathways in Chemical Literature
The synthesis of dimethyl 4-methylisophthalate and related substituted isophthalates has been well-documented in chemical literature, utilizing several reliable and foundational reaction types.
A primary and commercially significant method for producing isophthalic acids, the precursors to their corresponding esters, is through the benzylic oxidation of xylene isomers. rsc.orgrsc.org This pathway involves the oxidation of the methyl groups on a xylene backbone to carboxylic acids. For 4-methylisophthalic acid, the starting material would be m-xylene. The oxidation is typically carried out using strong oxidizing agents, often with a cobalt or manganese catalyst. rsc.orgrsc.org
The general mechanism involves the oxidation of the benzylic position of the alkylbenzene. chemistry.coach This position is particularly susceptible to oxidation, and regardless of the alkyl group's length, it is converted into a carboxylic acid group, provided a benzylic proton is present. chemistry.coach Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from reagents like Na₂Cr₂O₇). chemistry.coach Following the oxidation of the xylene to form 4-methylisophthalic acid, a standard esterification reaction with methanol (B129727), typically under acidic conditions, yields the target compound, this compound. This benzylic oxidation route is a major industrial pathway for producing various substituted isophthalates. rsc.orgrsc.org
A versatile and high-yield, two-step pathway for synthesizing substituted isophthalates, including this compound, involves the reaction of methyl coumalate with enol ethers. rsc.orgrsc.org This method proceeds via a Diels-Alder reaction followed by an aromatization step. rsc.org
The process begins with the reaction of methyl coumalate and an enol ether, which forms a stable bicyclic lactone adduct, especially when the reaction temperature is maintained below 100°C. rsc.orgrsc.org This lactone intermediate can then be aromatized to the desired isophthalate (B1238265). Researchers have found that treating the bicyclic lactone with para-toluenesulfonic acid (PTSA) in boiling methanol provides excellent yields of the isophthalate diesters. rsc.org This strategy is noted for its high atom economy, as it incorporates all the carbon atoms from the methyl coumalate. rsc.org
In a specific synthesis of this compound, the reaction of the appropriate bicyclic lactone intermediate with PTSA in methanol resulted in an 88% yield of the final product as a white solid. rsc.org Studies have shown that adducts formed from alkyl vinyl ethers generally give higher yields of isophthalates compared to those derived from enol silyl (B83357) ethers. rsc.orgrsc.org
Table 1: Synthesis of this compound via Methyl Coumalate Route
| Reactant 1 | Reactant 2 | Intermediate | Aromatization Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Methyl Coumalate | Propene-derived enol ether | Bicyclic Lactone | PTSA, Methanol (boiling) | This compound | 88% | rsc.org |
The structure of the resulting this compound was confirmed using NMR spectroscopy. rsc.org
Table 2: NMR Data for this compound
| Nucleus | Solvent | Chemical Shifts (δ in ppm) | Reference |
|---|---|---|---|
| ¹H NMR (400 MHz) | CDCl₃ | 8.55 (d, J = 1.9, 1H), 8.02 (dd, J = 8.1, 1.8, 1H), 7.30 (d, J = 8.0, 1H), 3.91 (s, 3H), 3.90 (s, 3H), 2.64 (s, 3H) | rsc.org |
| ¹³C NMR (100 MHz) | CDCl₃ | 167.26, 166.42, 145.68, 132.73, 132.07, 131.99, 129.84, 128.06, 52.31, 52.15, 22.00 | rsc.org |
The synthesis of isophthalate derivatives can also be achieved through reactions involving perfluoroalkynoates. While not a direct synthesis of the parent this compound, this method has been successfully used to prepare perfluoroalkyl-substituted analogues, demonstrating its utility for creating complex isophthalate structures. rsc.org
One reported synthesis produced Dimethyl 4-methyl-6-perfluoroalkylisophthalates. rsc.org The process involves an intramolecular Wittig reaction of specific phosphoranes. These phosphorane precursors are synthesized from the reaction of methyl propynoate (B1239298) and a substituted phosphorane, which then reacts further with a methyl perfluoroalkynoate. rsc.org The final cyclization to the isophthalate ring is accomplished by heating the intermediate phosphorane in a solvent like benzene (B151609) or methanol, leading to the elimination of triphenylphosphine (B44618) oxide (Ph₃PO). rsc.orgresearchgate.net For instance, heating a specific precursor in aqueous methanol in a sealed tube at 115–120°C yielded dimethyl 2-trifluoromethyl-4-methylisophthalate. researchgate.net This methodology provides a route to isophthalates with fluorine-containing functional groups, which are of interest for various material science applications. rsc.org
Novel and Green Synthesis Approaches
Reflecting a broader trend in chemical manufacturing, recent research has focused on developing more environmentally benign and efficient syntheses for compounds like this compound.
Poly(ethylene glycol), or PEG, has emerged as a sustainable and non-volatile reaction solvent for various organic transformations. nih.gov Its use aligns with the principles of green chemistry by replacing hazardous organic solvents. A PEG-mediated, catalyst-free synthesis has been reported for producing functionalized benzenes, including a compound structurally similar to this compound. nih.govkoreascience.kr
In one study, Dimethyl 5-acetyl-4-methylisophthalate was synthesized in a 75% yield by reacting a β-ketoester derivative with an activated acetylene (B1199291) in PEG at 80°C. koreascience.kr This reaction proceeds without the need for an additional solvent or a catalyst, making the workup simpler and reducing chemical waste. nih.gov While this specific example yields an acetyl-substituted version of the target compound, the methodology represents a significant green alternative to traditional methods, which could potentially be adapted for the direct synthesis of this compound.
Table 3: Characterization of Dimethyl 5-acetyl-4-methylisophthalate Synthesized in PEG
| Analysis | Data | Reference |
|---|---|---|
| Yield | 75% | koreascience.kr |
| Appearance | Yellow oil | koreascience.kr |
| ¹H-NMR | 2.06 (3H, s, Me), 2.60 (3H, s, Me), 3.92 (3H, s, MeO), 3.94 (3H, s, MeO), 8.24 (1H, d, ⁴J = 1.6 Hz, CH), 8.47 (1H, d, ⁴J = 1.6 Hz, CH) | koreascience.kr |
| ¹³C-NMR | 21.0 (Me), 30.1 (Me), 52.8 (MeO), 53.0 (MeO), 128.0 (C), 131.4 (CH), 133.3 (CH), 133.6 (C), 142.1 (C), 142.9 (C), 165.9 (COO), 167.7 (COO), 202.6 (C=O) | koreascience.kr |
The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis for forming six-membered rings, including aromatic systems after subsequent elimination or oxidation steps. researchgate.netnih.gov This reaction is a key step in several synthetic routes to substituted phthalates.
The previously mentioned synthesis using methyl coumalate is a prime example of a Diels-Alder/aromatization strategy. rsc.org More broadly, various dienes and dienophiles can be employed to construct the phthalate (B1215562) core. For instance, substituted 2H-pyran-2-ones can act as dienes in reactions with dienophiles like dialkyl acetylenedicarboxylates. nih.govmdpi.com These reactions often require high temperatures (e.g., 190°C) but can produce a wide array of substituted phthalates. nih.gov The reaction involves a [4+2] cycloaddition, followed by the expulsion of a small molecule, such as carbon dioxide when 2H-pyran-2-ones are used, to form the aromatic ring. mdpi.com The versatility and modularity of the Diels-Alder reaction make it a cornerstone in the synthesis of highly functionalized and substituted aromatic esters. researchgate.net
Stereoselective Synthesis Methods
Current research literature does not describe stereoselective synthesis methods specifically for this compound. As an achiral molecule, the principles of stereoselectivity would apply to the synthesis of chiral precursors or derivatives, rather than the target compound itself.
Mechanistic Studies of Reaction Pathways
Mechanistic studies have been crucial in developing efficient synthetic routes to this compound and its analogs. These investigations have illuminated the reaction pathways, allowing for the optimization of conditions and yields.
The proposed mechanism for this transformation is a two-step process:
Diels-Alder Reaction: The synthesis initiates with a [4+2] cycloaddition reaction between methyl coumalate (acting as the diene) and an enol ether (acting as the dienophile). rsc.orgrsc.org This reaction can be conducted by heating the reactants, and for enol ethers, the resulting bicyclic lactone adduct is stable enough to be isolated if the reaction temperature is maintained below 100 °C. rsc.orgrsc.org
Aromatization: The isolated bicyclic adduct is then treated with an acid, such as para-toluenesulfonic acid (PTSA), in boiling methanol. rsc.orgrsc.org This step facilitates the opening of the lactone ring and subsequent elimination of an alcohol molecule, leading to the formation of the aromatic isophthalate ring system. rsc.org
This Diels-Alder/aromatization sequence has been shown to be effective for a variety of enol ethers, affording good to excellent yields of the corresponding substituted dimethyl isophthalates. rsc.orgrsc.org Research indicates that alkyl vinyl ethers generally provide higher yields of isophthalates compared to enol silyl ethers. rsc.org For the synthesis of this compound specifically, a yield of 88% has been reported. rsc.orgrsc.org
Table 1: Reported Yields for the Synthesis of Various Dimethyl Isophthalate Derivatives from Methyl Coumalate Adducts
| Derivative Name | Yield (%) | Reference |
|---|---|---|
| This compound | 88% | rsc.org, rsc.org |
| Dimethyl isophthalate | 82% | rsc.org |
| Dimethyl [1,1'-biphenyl]-2,4-dicarboxylate | 87% | rsc.org |
Another novel mechanistic pathway has been proposed for the formation of the related compound, dimethyl 5-acetyl-4-methylisophthalate. koreascience.kr This reaction involves the successive reaction of dibenzoylmethane (B1670423) with two molecules of dimethyl acetylenedicarboxylate (B1228247) (DMAD), which is proposed to proceed via a 6π-electrocyclic reaction of a hexatriene intermediate followed by the loss of water to form the aromatic product. koreascience.kr
Intramolecular elimination is a key step in several synthetic routes that result in the formation of an aromatic ring. A notable example is found in the synthesis of dimethyl 2-trifluoromethyl-4-methylisophthalate, a structurally related derivative. researchgate.net
In this synthesis, a precursor compound is heated in aqueous methanol at 115–120°C in a sealed tube. researchgate.net This induces an intramolecular elimination of triphenylphosphine oxide (Ph3PO), leading to the cyclization and formation of the aromatic isophthalate ring. researchgate.net The proposed mechanism involves the intramolecular attack of a carbanion onto a carbonyl group, followed by the elimination of the stable Ph3PO molecule, which drives the reaction towards aromatization.
The aromatization step in the synthesis from methyl coumalate adducts can also be classified as an intramolecular elimination reaction. rsc.org After the initial acid-catalyzed opening of the lactone ring of the bicyclic intermediate, the resulting species eliminates a molecule of alcohol (derived from the enol ether) to achieve the stable aromatic isophthalate structure. rsc.org In cases where enol silyl ethers are used, the process involves the initial removal of the silyl group, which yields an alcohol intermediate that then undergoes fragmentation and aromatization. rsc.org
Iii. Advanced Characterization and Spectroscopic Analysis in Research
Chromatographic and Separation Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. It is a standard method for the analysis of phthalate (B1215562) esters, including their isomers. nih.govrestek.comcore.ac.uk
In a GC-MS analysis, the sample is vaporized and injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.
Research has shown the successful detection of dimethyl 4-methylisophthalate using pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS). In a study on the pyrolysis of industrial plastic waste, dimethyl-4-methylphthalate was identified as a major product, demonstrating the utility of GC-MS for its detection in complex matrices. mdpi.com The retention time and the mass spectrum obtained from GC-MS analysis serve as key identifiers for the compound.
| Analytical Parameter | Description |
| Retention Time (RT) | The time it takes for the compound to elute from the GC column; a characteristic value under specific chromatographic conditions. |
| Mass Spectrum | A plot of ion abundance versus mass-to-charge ratio, which provides a molecular fingerprint of the compound. Key fragments for this compound would include the molecular ion peak and fragments corresponding to the loss of methoxy (B1213986) and carbonyl groups. |
This table outlines the key parameters obtained from GC-MS analysis used for the identification and quantification of this compound.
Advanced Analytical Methods
Beyond the core techniques described, other advanced analytical methods can be employed in the research of this compound. For instance, two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GCxGC-TOFMS) can provide enhanced separation and identification of isomers in complex samples. Furthermore, the combination of spectroscopic techniques with theoretical calculations, such as Density Functional Theory (DFT), can aid in the interpretation of experimental spectra and provide deeper insights into the molecular structure and properties of the compound.
In Situ DRIFTS Analysis
In situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful analytical method used to study powdered samples in their native state under controlled atmospheric and temperature conditions. This technique allows for the real-time observation of changes in the vibrational modes of molecules, providing critical information about reaction mechanisms, intermediate species, and the nature of surface interactions on catalysts. researchgate.netacs.org
While direct in situ DRIFTS studies specifically targeting this compound are not extensively detailed in the reviewed literature, the application of this technique to structurally similar compounds, such as Dimethyl Phthalate (DMP), illustrates its analytical power. In studies on the photothermal catalytic degradation of DMP, in situ DRIFTS was employed to track the transformation of the compound on a catalyst surface as the temperature increased. mdpi.com
For instance, during the analysis of DMP degradation, the intensity of spectral peaks corresponding to DMP was observed to decrease with rising temperature. mdpi.com Concurrently, new signals emerged, indicating the formation of intermediate products. At 125 °C, a strong signal for phthalic acid was detected. As the temperature was elevated to 200 °C, characteristic peaks for phthalic anhydride (B1165640) appeared at 1778 cm⁻¹ and 1842 cm⁻¹, corresponding to the stretching vibrations of the C=O bond in the anhydride structure. mdpi.com The detection of methyl benzoate (B1203000) at higher temperatures suggested the existence of multiple degradation pathways. mdpi.com Such studies showcase how in situ DRIFTS can elucidate the step-by-step breakdown of a molecule and identify transient species formed during a reaction. mdpi.com
Elemental Analysis
Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition (by percentage) of a compound. The results are crucial for verifying the empirical formula of a newly synthesized substance and assessing its purity. The theoretical composition is calculated from the molecular formula, and this is compared against the experimentally determined values.
For this compound, the molecular formula is C₁₁H₁₂O₄. nih.govnist.gov Based on this formula, the theoretical elemental composition can be calculated.
Table 1: Theoretical Elemental Composition of this compound (C₁₁H₁₂O₄) To view the data, click on the table rows.
| Element | Atomic Mass ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 11 | 132.121 | 63.45 |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 5.81 |
| Oxygen (O) | 15.999 | 4 | 63.996 | 30.74 |
| Total | 208.21 | 100.00 |
While specific experimental results for this compound were not available in the surveyed literature, research on closely related derivatives demonstrates the application of this analysis. For example, in the synthesis of Dimethyl 5-acetyl-4-methylisophthalate (C₁₃H₁₄O₅), elemental analysis was performed to confirm the structure. koreascience.kr The comparison between the calculated (calc) and experimentally found values provides confidence in the identity of the synthesized compound. koreascience.kr
Table 2: Elemental Analysis Data for Dimethyl 5-acetyl-4-methylisophthalate (C₁₃H₁₄O₅) koreascience.kr To view the data, click on the table rows.
| Element | Calculated Percentage (%) | Found Percentage (%) |
| Carbon (C) | 62.39 | 62.5 |
| Hydrogen (H) | 5.64 | 5.8 |
Furthermore, the synthesis and characterization of other derivatives, such as dimethyl 2-trifluoromethyl-4-methylisophthalate, also rely on elemental analysis to confirm the final structure, underscoring the technique's importance in synthetic chemistry. researchgate.net
Iv. Polymer Science and Materials Research Involving Dimethyl 4 Methylisophthalate
Role as a Monomer in Polymer Synthesis
As a difunctional ester, Dimethyl 4-methylisophthalate is capable of participating in polymerization reactions to form long-chain molecules. It is typically employed as a co-monomer alongside other dicarboxylic acid esters or diols to create copolyesters with tailored properties. The polymerization process generally occurs via step-growth polycondensation, where the ester groups of the monomer react with hydroxyl groups of a diol, eliminating methanol (B129727) as a byproduct to form ester linkages in the polymer backbone.
The primary application of this compound is in the synthesis of copolyesters. By incorporating it into the polymer backbone, researchers and manufacturers can modify the material's physical and thermal properties. A notable example is its use in conjunction with dimethyl terephthalate (B1205515) and a diol like ethylene (B1197577) glycol. This reaction produces a copolyester where the 4-methylisophthalate units disrupt the regular, linear structure provided by the terephthalate units.
The synthesis of copolyesters such as Poly(ethylene terephthalate-co-isophthalate) (PET-co-PEI) involves the reaction of dimethyl terephthalate, dimethyl isophthalate (B1238265), and ethylene glycol. researchgate.net The incorporation of the isophthalate moiety alters the polymer's crystallinity and related properties. researchgate.net Similarly, it can be used to create wholly aromatic polyesters through interfacial polycondensation with various aromatic diols, leading to materials with high thermal stability. The general process is a two-stage polycondensation, often catalyzed by compounds like antimony trioxide or titanium-based catalysts. researchgate.netresearchgate.net
| Monomer 1 | Monomer 2 | Monomer 3 (Diol) | Resulting Polymer Type | Reference |
| Dimethyl Terephthalate | This compound | Ethylene Glycol | Copolyester (Modified PET) | researchgate.net |
| Dimethyl Terephthalate | This compound | 1,4-Butanediol | Copolyester (Modified PBT) | |
| This compound | Maleic Anhydride (B1165640) | Propylene Glycol | Unsaturated Polyester (B1180765) | google.com |
| This compound | Aromatic Diacid Chloride | Aromatic Diol | Wholly Aromatic Polyester |
Studies on Polymerization Mechanisms and Kinetics
The polymerization of this compound follows a step-growth polycondensation mechanism. The kinetics of this reaction are influenced by factors such as temperature, catalyst type and concentration, and the reactivity of the co-monomers. The mechanism typically involves the activation of the ester's carbonyl carbon by a catalyst, followed by nucleophilic attack from the hydroxyl group of a diol. mdpi.com Detailed studies using techniques like density functional theory (DFT) on similar systems (e.g., diethyl terephthalate with a titanium catalyst) show that the catalyst coordinates with the carbonyl oxygen, significantly lowering the activation energy barrier for the transesterification reaction compared to the uncatalyzed process. mdpi.com
Reversible Deactivation Radical Polymerization (RDRP) is a class of chain-growth polymerization methods that allow for the synthesis of polymers with controlled molecular weights, low dispersity, and complex architectures. wikipedia.orgnih.gov Common RDRP techniques include Atom Transfer Radical Polymerization (ATRP), Nitroxide-Mediated Polymerization (NMP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov
These methods rely on the presence of a radically polymerizable group, typically a carbon-carbon double bond (vinyl group), within the monomer structure. nih.gov this compound, as an aromatic dicarboxylic acid ester, lacks such a group. Its polymerization proceeds through the reaction of its ester functional groups, not through a radical chain mechanism. Therefore, this compound is not a suitable monomer for Reversible Deactivation Radical (Co)polymerization. The synthesis of polyesters from this monomer is exclusively achieved through step-growth polycondensation mechanisms.
Organometallic-Mediated Radical Polymerization (OMRP)
Organometallic-Mediated Radical Polymerization (OMRP) is a controlled radical polymerization (CRP) technique that utilizes transition metal complexes to control the polymerization process. The fundamental principle of OMRP is the reversible deactivation of the growing polymer chain by the metal complex. This process typically involves the reversible homolytic cleavage of a weak bond between the terminal carbon of the polymer chain and the transition metal. ed.ac.uk This dynamic equilibrium between active (propagating radical) and dormant (metal-capped) species allows for a low concentration of active radicals at any given time, which significantly reduces termination reactions and enables control over molecular weight, dispersity, and polymer architecture. ed.ac.ukcdmf.org.br
A variety of transition metals have been employed in OMRP, including cobalt, rhodium, iron, palladium, and nickel, each with varying efficacy depending on the monomer type. ed.ac.ukcdmf.org.brrsc.org The technique has been successfully applied to a range of monomers, including acrylates, styrenes, and vinyl esters. ed.ac.uk
While specific studies on the OMRP of a divinyl monomer derived directly from this compound are not extensively documented in the literature, the principles of OMRP suggest potential applicability. The control offered by OMRP would be crucial in managing the polymerization of such a divinyl monomer, where the presence of two reactive sites can quickly lead to cross-linking and gelation in conventional free-radical systems. The choice of the organometallic mediator and reaction conditions would be critical to modulate the reactivity of the vinyl groups and promote controlled chain growth over premature network formation.
Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. nih.gov The control in RAFT polymerization is achieved by adding a specific chain transfer agent (CTA), typically a thiocarbonylthio compound, to a conventional free-radical polymerization system. mdpi.com
The RAFT mechanism involves a rapid equilibrium between active, propagating polymer chains and dormant chains. A propagating radical (P•n) reacts with the RAFT agent (Z-C(=S)S-R) to form an intermediate radical. This intermediate can then fragment, releasing either the initial R group as a new radical (R•) that can initiate polymerization or the original propagating chain (P•n), leaving the RAFT agent attached to the other chain. This rapid exchange ensures that all polymer chains have an equal opportunity to grow, leading to a uniform chain length distribution. nih.gov
The application of RAFT to divinyl monomers, analogous to those derivable from this compound, presents both opportunities and challenges. The key advantage is the potential to control the network structure by minimizing uncontrolled cross-linking. However, high monomer conversion can still lead to the loss of control and inconsistent incorporation of crosslinks within the polymer network. researchgate.net The choice of RAFT agent is critical, as its reactivity must be matched to the monomer to ensure efficient chain transfer and control over the polymerization process. nih.gov Studies on related systems, such as the RAFT copolymerization of styrene and divinylbenzene, are performed to understand the dynamics of network formation in these complex systems. researchgate.net
Reactivity Ratio Studies in Copolymerization
In copolymerization, where two or more different monomers are polymerized together, reactivity ratios are crucial parameters that describe the tendency of a growing polymer chain to add a monomer of the same type versus a monomer of the other type. youtube.com For a binary copolymerization involving monomers M1 and M2, the reactivity ratios, r1 and r2, are defined as:
r1 = k11 / k12
r2 = k22 / k21
where k11 is the rate constant for the addition of M1 to a chain ending in M1, k12 is the rate constant for the addition of M2 to a chain ending in M1, and so on. youtube.com
The values of r1 and r2 dictate the composition and sequence distribution of the resulting copolymer. youtube.comresearchgate.net For instance:
If r1 > 1, the growing chain preferentially adds the same monomer (M1).
If r1 < 1, the growing chain preferentially adds the other monomer (M2).
If r1 ≈ 1, the addition is random.
If r1 ≈ r2 ≈ 0, the monomers tend to alternate in the chain.
Determining these ratios is essential for designing copolymers with specific properties. This is particularly important for systems involving divinyl monomers, such as a derivative of this compound, copolymerized with a monovinyl monomer. Studies on analogous systems like styrene-divinylbenzene have shown that determining reactivity ratios can be complex, as the pendent vinyl groups on the divinyl monomer can participate in the polymerization, effectively creating a multi-component system. future4200.comdoi.org Various methods, including Fineman-Ross and Kelen–Tüdös, are used to calculate reactivity ratios from experimental data obtained at different monomer feed compositions. mdpi.com
Coordination Polymers and Metal-Organic Frameworks
The ligand 5-methylisophthalate (5Meip), derived from the hydrolysis of this compound, is utilized in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are constructed from metal ions or clusters linked together by organic ligands, forming one-, two-, or three-dimensional structures. The properties of these materials are highly tunable based on the choice of metal and ligand.
Lanthanide(III) Ion-Based Coordination Polymers with 5-Methylisophthalate Ligands
A series of isostructural three-dimensional coordination polymers have been synthesized using 5-methylisophthalate (5Meip) ligands and various lanthanide(III) ions (Ln = Sm, Eu, Gd, Tb, Yb). nih.gov These compounds share the general formula [Ln2(μ4-5Meip)3(DMF)]n, where DMF is N,N-dimethylformamide. nih.gov
The crystal structures of these materials are characterized by 3D frameworks built from the linkage of infinite lanthanide-carboxylate rods. nih.gov The 5-methylisophthalate ligands act as tetradentate linkers, bridging the metal centers. mdpi.com For example, in the europium-based structure, the Eu(III) ions are linked by the carboxylate groups of the 5Meip ligands, which adopt a μ4-κO:κ2O,O':κO'':κO''' coordination mode. mdpi.com This intricate network of connections results in a stable, three-dimensional architecture.
Table 1: Structural Information for Lanthanide(III)-5-Methylisophthalate Coordination Polymers
| Compound | Lanthanide Ion (Ln) | Formula | Crystal System | Space Group |
|---|---|---|---|---|
| 1Sm | Samarium (Sm) | [Sm2(C9H6O4)3(C3H7NO)]n | Monoclinic | P21/c |
| 2Eu | Europium (Eu) | [Eu2(C9H6O4)3(C3H7NO)]n | Monoclinic | P21/c |
| 3Gd | Gadolinium (Gd) | [Gd2(C9H6O4)3(C3H7NO)]n | Monoclinic | P21/c |
| 4Tb | Terbium (Tb) | [Tb2(C9H6O4)3(C3H7NO)]n | Monoclinic | P21/c |
| 5Yb | Ytterbium (Yb) | [Yb2(C9H6O4)3(C3H7NO)]n | Monoclinic | P21/c |
Data sourced from research on isostructural coordination polymers. nih.govmdpi.com
Photoluminescence Properties in Coordination Polymers
Lanthanide-based coordination polymers are well-known for their unique photoluminescent properties, which arise from the intra-ionic f-f electronic transitions of the lanthanide ions. mdpi.com These transitions result in characteristic sharp, long-lived emission bands in the visible and near-infrared (NIR) regions. mdpi.com In the coordination polymers formed with 5-methylisophthalate, the organic ligand acts as an efficient "antenna." It absorbs UV light and transfers the energy effectively to the central lanthanide ion, which then emits light at its characteristic wavelengths. nih.gov
This antenna effect leads to intense metal-centered emissions. The terbium-based polymer, [Tb2(μ4-5Meip)3(DMF)]n, exhibits a particularly bright green emission with a high quantum yield (QY) of 63%. nih.govmdpi.com Its emission spectrum shows characteristic sharp peaks corresponding to the transitions of the Tb(III) ion. The ytterbium-based polymer, [Yb2(μ4-5Meip)3(DMF)]n, displays characteristic lanthanide-centered bands in the NIR region, even at room temperature. nih.govmdpi.com
Table 2: Photoluminescence Data for Selected Lanthanide(III)-5-Methylisophthalate CPs
| Compound | Lanthanide Ion | Excitation (nm) | Major Emission Bands (nm) | Quantum Yield (QY) |
|---|---|---|---|---|
| 4Tb | Terbium (Tb) | 325 | 493, 547, 588, 623 | 63% |
| 5Yb | Ytterbium (Yb) | 325 | NIR region | Not specified |
Data sourced from studies on the photoluminescence of 5Meip-based coordination polymers. nih.govmdpi.com
Computational Calculations of Photoluminescence Mechanisms
To gain a deeper understanding of the photoluminescence mechanisms in these materials, computational calculations are employed. mdpi.com Techniques such as Time-Dependent Density Functional Theory (TDDFT) and CIS INDO/S calculations are used to model the electronic structure and energy transfer processes within the coordination polymers. nih.gov
These computational studies help to unravel the photoluminescence mechanism by calculating the energy levels of the ligand and the lanthanide ions. mdpi.com For the highly luminescent terbium-based polymer, [Tb2(μ4-5Meip)3(DMF)]n, computational calculations have been used to explain its high quantum yield of 63%. nih.gov The calculations can confirm that the triplet state energy level of the 5-methylisophthalate ligand is appropriately positioned to facilitate efficient energy transfer to the emissive state of the Tb(III) ion. These theoretical insights are crucial for designing new materials with enhanced luminescence properties for applications in areas like sensing and solid-state lighting. mdpi.com
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the degradation and environmental fate of the chemical compound This compound that aligns with the detailed outline provided.
Research and studies detailing the microbial degradation pathways, the role of specific enzymes like esterases, transformation kinetics, intermediate metabolites, and pyrolytic degradation processes are not available for this particular compound. The existing body of research focuses on related but structurally distinct compounds, such as dimethyl isophthalate (DMI) and other phthalate (B1215562) esters.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the requested subject and outline.
V. Degradation and Environmental Fate Studies
Pyrolytic Degradation Processes
Catalytic Pyrolysis with Specific Catalysts (e.g., Sulfated Zirconia, Y-zeolite)
Catalytic pyrolysis is a method employed for the chemical recycling of polymers like polyethylene (B3416737) terephthalate (B1205515) (PET), which is structurally related to dimethyl 4-methylisophthalate. This process utilizes catalysts to lower the temperature and influence the product distribution of the degradation process. Specific catalysts such as sulfated zirconia (SZ) and zeolites, including Y-zeolite, have been investigated for their effectiveness in PET pyrolysis.
Sulfated zirconia is recognized as a solid superacid catalyst. Its application in PET pyrolysis has been explored to enhance the yield of specific valuable chemical products. For instance, studies have shown that using sulfated zirconia as a catalyst can promote the recovery of benzoic acid from PET waste. The efficiency of the recovery was found to be dependent on the catalyst-to-polymer ratio, with benzoic acid yields reaching up to 26% by weight. mdpi.com The strong acidic sites on sulfated zirconia are believed to facilitate the cracking of the polymer chains into smaller, aromatic compounds. researchgate.net
Zeolites, such as Y-zeolite and ZSM-5, are crystalline aluminosilicates with a well-defined pore structure and acidic properties, making them effective catalysts for pyrolysis. While much of the research focuses on polyolefins like polyethylene and polypropylene, zeolites are also used for pyrolyzing mixed plastic waste that includes PET. researchgate.net In the catalytic pyrolysis of PET, zeolites like ZSM-5 have been shown to significantly alter the product yields, generally decreasing the amount of waxy, liquid products while increasing the formation of gases. mdpi.com Catalysts like REY (rare earth metal-exchanged Y-type) zeolite have been identified as highly suitable for reforming pyrolysis-derived oils into gasoline-range hydrocarbons. researchgate.net The catalytic activity of zeolites in this context is attributed to their shape selectivity and strong acid sites, which promote cracking and isomerization reactions.
Product Distribution Analysis from Pyrolysis
The distribution of products from the pyrolysis of PET is highly dependent on reaction conditions such as temperature and the presence of catalysts. Generally, the process yields a combination of solid (char), liquid (oil/wax), and gaseous products. researchgate.net
In non-catalytic pyrolysis, as the temperature increases, the yield of liquid and gaseous products tends to increase while the char yield decreases. researchgate.net The liquid fraction is a complex mixture of oxygenated and aromatic compounds. Thermal decomposition of PET can lead to the formation of carbonic acids, such as benzoic acid and terephthalic acid, the latter of which is solid at room temperature and can cause operational issues like clogging in pyrolysis equipment. mdpi.com
The introduction of catalysts significantly modifies this distribution. Catalytic steam-assisted pyrolysis of PET using a Pt@Hzsm-5 catalyst, for example, can increase the calculated yield of terephthalic acid (TPA) to as high as 98.23 wt%, with a purity of 92.2%. mdpi.com In contrast, using ZSM-5 and NiCl₂ as catalysts tends to reduce the yield of waxy products and increase the gas yield. mdpi.com
Below is a data table summarizing typical product yields from PET pyrolysis under different conditions.
| Pyrolysis Condition | Temperature (°C) | Liquid/Oil/Wax Yield (wt%) | Gas Yield (wt%) | Solid/Char Yield (wt%) | Source |
| Non-Catalytic | 500 | 42.3 | 37.2 | 20.5 | researchgate.net |
| Catalytic (Pt@Hzsm-5) | 400 | ~98 (TPA) | Not Specified | Not Specified | mdpi.com |
| Catalytic (ZSM-5) | 450 | 29.5 | 53.4 | 17.1 | mdpi.com |
| Catalytic (NiCl₂) | 450 | 36.1 | 46.1 | 17.8 | mdpi.com |
Note: The yield of TPA in the catalytic steam-assisted pyrolysis is a calculated yield of the primary solid product, not a liquid oil.
The gaseous products are typically rich in CO and CO₂, reflecting the oxygen content of the PET polymer. researchgate.net
Proposed Depolymerization Mechanisms (e.g., Free Radical Scissions)
The chemical recycling of PET involves the depolymerization of the long polymer chains into their constituent monomers or other smaller molecules. Several mechanisms have been proposed for this process, including hydrolysis, alcoholysis, and pyrolysis. nih.gov During pyrolysis, the thermal degradation is believed to proceed via mechanisms that include free radical scissions.
In the context of PET pyrolysis, the process is initiated by the high-temperature cleavage of the ester bonds, which are the weakest links in the polymer backbone. The proposed mechanism involves the random scission of the main chain. One key pathway is intramolecular cyclization (ester pyrolysis reaction) via a six-membered ring transition state, which leads to the formation of carboxyl and vinyl ester end groups. Subsequent reactions of these groups produce a variety of products.
Free radical scission involves the homolytic cleavage of covalent bonds, creating highly reactive radical species. For PET, this can occur at various points along the polymer chain, including the C-O and C-C bonds of the ester linkage and the ethylene (B1197577) glycol segment. These initial bond-breaking events generate a cascade of further reactions, including:
Chain Depropagation: Radicals can lead to the "unzipping" of the polymer chain, releasing monomer units.
Intermolecular and Intramolecular Transfer: Radicals can abstract hydrogen atoms from other parts of the same or different polymer chains, leading to the formation of new radicals and further degradation pathways.
Termination: Radicals can combine to form stable molecules, terminating the reaction chain.
These free radical reactions contribute to the complex mixture of products observed in pyrolysis, including gases like CO and CO₂, and a wide range of liquid organic compounds such as benzoic acid and other aromatics. mdpi.com
Environmental Impact and Bioremediation Research
Phthalate (B1215562) Esters as Environmental Endocrine Disruptors
Phthalate esters (PAEs), the chemical class to which this compound belongs, are recognized as significant environmental contaminants with endocrine-disrupting properties. nih.govnih.gov Endocrine-disrupting chemicals (EDCs) are substances that can interfere with the body's hormonal systems, potentially causing adverse health effects in humans and wildlife. apecwater.com Phthalates are widely used as plasticizers to increase the flexibility and durability of plastics, particularly polyvinyl chloride (PVC). nih.gov
Their endocrine-disrupting activity stems from their ability to mimic or block natural hormones. csun.edu Studies have shown that various phthalates can act as xenoestrogens (mimicking estrogen), anti-androgens (blocking male hormones), and can interfere with thyroid hormone function. nih.govcsun.edu For example, some phthalates can competitively bind to estrogen receptors, and exposure has been correlated with reproductive and developmental issues. nih.gov The widespread use of phthalates in consumer products, food packaging, and medical devices leads to continuous human exposure through ingestion, inhalation, and dermal contact. nih.govcsun.edu Due to these health concerns, regulatory bodies in several countries, including the European Union, have restricted the use of certain phthalates in products like toys, childcare articles, and cosmetics. nih.govapecwater.com
Accumulation and Leaching in the Environment
Phthalate esters are not chemically bound to the polymer matrix in plastics; instead, they are physically mixed. nih.gov This allows them to be released into the environment over time through processes of leaching, migration, and evaporation. nih.goviwaponline.com The brittleness that develops in some plastics over time is evidence of this release. nih.gov Consequently, phthalates have become ubiquitous environmental contaminants found in air, water, soil, and sediment. iwaponline.comoaepublish.com
Major sources of phthalate contamination include industrial and domestic discharge into wastewater streams. nih.gov During wastewater treatment, phthalates can accumulate in sewage sludge, which, if used as an agricultural fertilizer, can lead to the contamination of soils. nih.govresearchgate.net Landfills containing plastic waste are another significant source, where phthalates can be released into the leachate, potentially contaminating groundwater and surface water. researchgate.net
Once in the environment, the fate of phthalates is governed by their chemical properties. They can accumulate in the fatty tissues of organisms, leading to bioaccumulation in the food web. oaepublish.com Studies have detected phthalates in various aquatic organisms, and their presence can have toxic effects on reproductive and immune systems. oaepublish.com The slow, continuous leaching from microplastics represents a long-term source of these pollutants in aquatic ecosystems. acs.org
Bacterial Strains Capable of Degradation
Bioremediation, using microorganisms to break down pollutants, is a promising strategy for addressing phthalate contamination. Numerous bacterial strains have been identified that can degrade phthalate esters and their isomers, often using them as a sole source of carbon and energy. nih.govresearchgate.net The degradation process typically begins with the hydrolysis of the phthalate ester into a phthalate isomer and an alcohol by esterase enzymes. nih.gov
The subsequent degradation of the phthalate isomer is carried out by specific dioxygenase enzymes, which hydroxylate the aromatic ring. These metabolic pathways eventually converge to central intermediates like protocatechuic acid, which is then further metabolized through ring cleavage and enters central metabolic pathways. nih.govresearchgate.net
Both Gram-positive and Gram-negative bacteria have been shown to degrade PAEs. Gram-positive bacteria, in particular, often exhibit a broad substrate range, capable of degrading both low and high molecular weight phthalates. nih.gov Research has identified over 80 PAE-degrading bacterial strains from more than 30 genera. nih.gov
The following table lists some of the bacterial genera and species known for their ability to degrade phthalates.
| Bacterial Genus | Representative Species | Phylum | Source |
| Rhodococcus | Rhodococcus sp. 2G, R. jostii | Actinobacteria | researchgate.netsysu.edu.cn |
| Gordonia | Gordonia sp. JDC-2 | Actinobacteria | sysu.edu.cn |
| Arthrobacter | Arthrobacter keyseri | Actinobacteria | researchgate.netsysu.edu.cn |
| Bacillus | Bacillus subtilis | Firmicutes | sysu.edu.cn |
| Pseudomonas | P. fluorescens, P. aeruginosa | Proteobacteria | researchgate.netresearchgate.net |
| Comamonas | Comamonas testosteroni | Proteobacteria | nih.govresearchgate.net |
| Sphingomonas | Not specified | Proteobacteria | nih.gov |
| Burkholderia | Burkholderia cepacia | Proteobacteria | researchgate.net |
These microorganisms have been isolated from diverse environments, including soil, water, and industrial sludge, highlighting nature's capacity to adapt to and remediate chemical pollutants. nih.gov
Vi. Computational Chemistry and Theoretical Studies
Quantum Chemical Studies
Quantum chemical studies employ the principles of quantum mechanics to investigate the electronic structure and properties of molecules. For Dimethyl 4-methylisophthalate, these studies are crucial for understanding its fundamental chemical nature.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For molecules with rotatable bonds, like the ester groups in this compound, multiple conformations can exist.
Theoretical calculations are used to determine the potential energy surface of the molecule, identifying low-energy, stable conformations. For substituted cyclic systems, such as cyclohexane (B81311) derivatives, the stability of a conformation is significantly affected by the spatial arrangement of substituents. Generally, conformations where bulky substituents occupy equatorial positions are more stable than those with axial substituents due to reduced steric hindrance, specifically 1,3-diaxial interactions. sapub.orglibretexts.org The energy difference between conformers dictates their population distribution at a given temperature. While specific studies on this compound are not widely published, analogous computational studies on similar structures, like disubstituted cyclohexanes, show that the energy difference between chair conformations with axial versus equatorial groups can be significant, dictating the predominant structure. libretexts.orgyoutube.com For instance, in trans-1,2-dimethylcyclohexane, the conformer with both methyl groups in equatorial positions is substantially more stable. libretexts.org Computational methods can map these energy landscapes, providing a detailed picture of the molecule's flexibility and preferred shapes. nih.gov
The dipole moment is a measure of the net molecular polarity, arising from the asymmetrical distribution of charge within a molecule. It is a vector quantity, and its calculation is a standard application of quantum chemistry. The dipole moment is calculated from the product of the magnitude of the separated charges and the distance between them. youtube.com
Molecular Docking and Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. animbiosci.org This method is extensively used in drug discovery to understand how a ligand might interact with a protein's active site.
While this compound is not primarily studied as a therapeutic agent, molecular docking simulations could be employed to investigate its potential interactions with biological macromolecules or materials. For example, studies on similar compounds have explored their binding to enzymes like cytochrome P450. ijsrp.org Such studies calculate the binding energy and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target, providing insights into potential biological activity or binding affinity to materials.
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations
Density Functional Theory (DFT) is a popular computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. core.ac.uknih.gov DFT is widely used to optimize molecular geometries and predict a variety of properties, including energies and reactivity descriptors. core.ac.uknih.gov
For this compound, DFT calculations can provide highly accurate information on:
Optimized Geometry: Determining the most stable three-dimensional structure.
Electronic Properties: Calculating energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions. chemrevlett.com
Thermodynamic Properties: Estimating enthalpies of formation and reaction energies. nih.gov
Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study excited states and electronic spectra. core.ac.ukrsc.orgohio-state.edu TDDFT calculations can predict the absorption and emission spectra of molecules by calculating the energies of electronic transitions from the ground state to various excited states. rsc.orgcnr.it This allows for a theoretical interpretation of experimental UV-Vis spectra. While TDDFT is a powerful tool, its accuracy can be dependent on the choice of functional and may be best suited for low-lying valence excited states. q-chem.com
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental data.
NMR Spectroscopy: Methods like the Gauge-Including Atomic Orbital (GIAO) approach can be used to calculate NMR chemical shifts (¹H and ¹³C) for different conformers of a molecule. nih.gov By taking a weighted average based on the calculated energies of these conformers, a theoretical NMR spectrum can be generated that can be compared with experimental results.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. core.ac.uk These computed frequencies correspond to the normal modes of vibration and can be used to assign the peaks observed in experimental Infrared (IR) and Raman spectra.
Electronic Spectroscopy (UV-Vis): As mentioned, TDDFT is the primary method for predicting electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. rsc.org
Modeling of Reaction Mechanisms and Pathways
Theoretical modeling can elucidate the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. Computational studies can investigate reaction pathways for molecules similar to this compound, such as the degradation of dimethyl phthalate (B1215562) by hydroxyl radicals, identifying dominant pathways like radical adduct formation and hydrogen atom transfer. nih.gov
For this compound, computational modeling could be used to explore:
Ester Hydrolysis: Calculating the energy barriers for acid- or base-catalyzed hydrolysis.
Electrophilic Aromatic Substitution: Modeling the regioselectivity of reactions on the benzene (B151609) ring.
Oxidation/Degradation Pathways: Simulating reactions with atmospheric radicals to understand its environmental fate. nih.gov
These models provide detailed energetic profiles of reaction pathways, helping to understand reaction kinetics and predict product distributions. bris.ac.uk
Q & A
Q. What are the common synthetic routes for dimethyl 4-methylisophthalate, and how can purity be optimized?
this compound is typically synthesized via esterification of 4-methylisophthalic acid with methanol, using acid catalysts like sulfuric acid. To optimize purity, recrystallization from ethanol or methanol is recommended. Chromatographic techniques (e.g., column chromatography with silica gel) can resolve byproducts. Ensure reaction conditions (temperature, stoichiometry) are tightly controlled to minimize side reactions . For structural analogs, solvent selection and gradient elution are critical for isolating high-purity products .
Q. Which analytical techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regioselectivity and ester group placement. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%), while mass spectrometry (MS) validates molecular weight. Cross-referencing with literature melting points and spectral databases (e.g., SciFinder, Reaxys) confirms consistency with reported data .
Q. What safety protocols are critical when handling this compound in the lab?
Use nitrile gloves and protective goggles to avoid skin/eye contact. Store in airtight containers away from oxidizers. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste channels. Regularly calibrate fume hoods to maintain safe vapor levels .
Advanced Research Questions
Q. How can reaction kinetics be modeled for this compound synthesis?
A lumped kinetic model, parameterized using fixed-bed reactor data, can predict yield under varying temperatures (e.g., 150–200°C) and pressures. Fit experimental data (e.g., 240 data points) to Arrhenius equations to optimize catalyst performance and CO₂ utilization in gas-phase syntheses .
Q. What data management strategies ensure reproducibility in this compound research?
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use electronic lab notebooks (e.g., Chemotion ELN) to log raw spectra and reaction conditions. Preserve processed data in repositories like RADAR4Chem, with metadata detailing instrumentation and calibration protocols .
Q. How do computational methods aid in predicting this compound’s reactivity?
Density Functional Theory (DFT) simulations can map electron density around the methyl and ester groups, identifying sites for nucleophilic attack. Compare computational results (e.g., Gibbs free energy of intermediates) with experimental kinetic data to validate mechanistic pathways .
Q. How should conflicting spectral data for this compound derivatives be resolved?
Q. What green chemistry approaches reduce waste in this compound synthesis?
Substitute traditional acid catalysts with immobilized enzymes or ionic liquids to improve recyclability. Explore solvent-free mechanochemical synthesis to minimize organic waste. Lifecycle assessments (LCAs) can quantify environmental benefits of alternative routes .
Q. What chromatographic methods separate this compound isomers?
Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. Optimize mobile phase composition (e.g., hexane/isopropanol gradients) based on polarity differences. For preparative-scale separation, centrifugal partition chromatography (CPC) offers high resolution .
Q. How does this compound’s stability under varying storage conditions impact experimental outcomes?
Conduct accelerated stability studies at 40°C/75% relative humidity to assess degradation. Monitor via HPLC for hydrolysis byproducts (e.g., monoesters). Store under nitrogen in amber vials at –20°C for long-term stability. Pre-dry solvents to prevent ester hydrolysis during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
